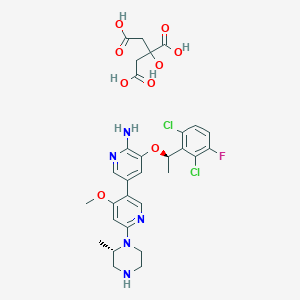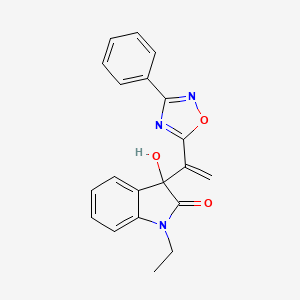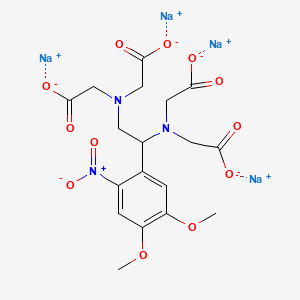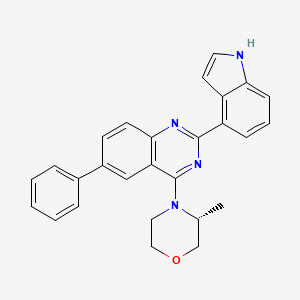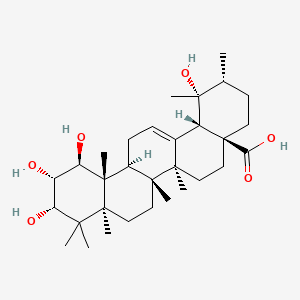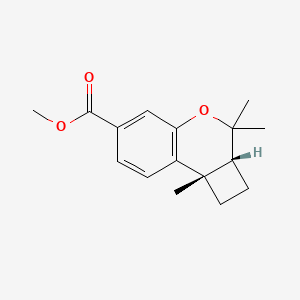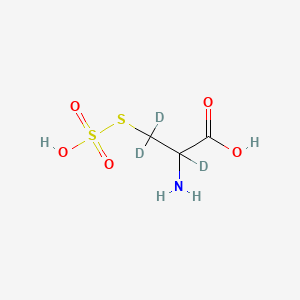
S-Sulfo-DL-cysteine-2,3,3-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Sulfo-DL-cysteine-2,3,3-d3 is a deuterium-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is a derivative of S-Sulfo-DL-cysteine and is used primarily in scientific research. The presence of deuterium can affect the pharmacokinetic and metabolic profiles of the compound, making it useful for various studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-Sulfo-DL-cysteine-2,3,3-d3 involves the incorporation of deuterium into the S-Sulfo-DL-cysteine molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity of the final product. The compound is then purified and characterized to confirm its structure and isotopic composition .
Analyse Des Réactions Chimiques
Types of Reactions
S-Sulfo-DL-cysteine-2,3,3-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfo group to a thiol group.
Substitution: The sulfo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce thiols .
Applications De Recherche Scientifique
S-Sulfo-DL-cysteine-2,3,3-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving metabolic pathways and reaction mechanisms.
Biology: Helps in understanding the role of cysteine derivatives in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of deuterated compounds for various industrial applications
Mécanisme D'action
The mechanism of action of S-Sulfo-DL-cysteine-2,3,3-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s binding affinity and metabolic stability. This makes it a valuable tool for studying enzyme kinetics and drug metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
S-Sulfo-DL-cysteine: The non-deuterated version of the compound.
DL-Cysteine S-sulfate: Another derivative of cysteine with similar properties.
DL-Cysteinesulfonic Acid: A related compound with a sulfonic acid group
Uniqueness
S-Sulfo-DL-cysteine-2,3,3-d3 is unique due to the presence of deuterium atoms, which can significantly alter its chemical and biological properties. This makes it particularly useful for studies that require precise tracking and quantification of the compound .
Propriétés
Formule moléculaire |
C3H7NO5S2 |
|---|---|
Poids moléculaire |
204.2 g/mol |
Nom IUPAC |
2-amino-2,3,3-trideuterio-3-sulfosulfanylpropanoic acid |
InChI |
InChI=1S/C3H7NO5S2/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/i1D2,2D |
Clé InChI |
NOKPBJYHPHHWAN-FUDHJZNOSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])(C(=O)O)N)SS(=O)(=O)O |
SMILES canonique |
C(C(C(=O)O)N)SS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;[(3R,5R,7S,10S,13R,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12415606.png)


